2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
Overview
Description
2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid is a boronic acid derivative with the molecular formula C6H8BF3N2O2 and a molecular weight of 207.95 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group at the 2-position and a trifluoromethyl group at the 5-position, along with a boronic acid functional group at the 3-position. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid typically involves the reaction of 2-ethyl-5-(trifluoromethyl)pyrazole with a boron-containing reagent. One common method is the hydroboration of the corresponding alkyne, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Major Products: The major products of these reactions are biaryl or alkenyl derivatives, depending on the nature of the halide used .
Scientific Research Applications
2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the new carbon-carbon bond . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in these reactions .
Comparison with Similar Compounds
- 2-Methyl-5-(trifluoromethyl)pyrazole-3-boronic acid
- 2-Ethyl-4-(trifluoromethyl)pyrazole-3-boronic acid
- 2-Ethyl-5-(difluoromethyl)pyrazole-3-boronic acid
Comparison: 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity in coupling reactions compared to similar compounds with different substituents .
Properties
IUPAC Name |
[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BF3N2O2/c1-2-12-5(7(13)14)3-4(11-12)6(8,9)10/h3,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZOXIFXHVHNBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1CC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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